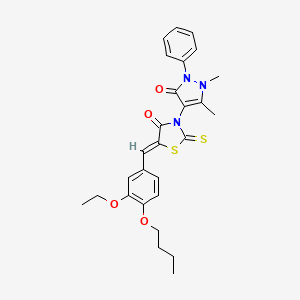![molecular formula C16H18ClNO3S B12129529 (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine](/img/structure/B12129529.png)
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is an organic compound with the molecular formula C16H18ClNO3S and a molecular weight of 339.8370 g/mol This compound features a sulfonyl group attached to an amine, with two aromatic rings substituted with methyl, chloro, and ethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine typically involves the following steps:
-
Formation of the Sulfonyl Chloride Intermediate: : The initial step involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 3,4-dimethylaniline. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
4-chloro-3-ethoxybenzenesulfonyl chloride+3,4-dimethylaniline→this compound+HCl
-
Purification: : The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification methods such as industrial chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group, which is a good leaving group.
-
Oxidation and Reduction: : The aromatic rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic system.
-
Coupling Reactions: : The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the aromatic rings can be functionalized further.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products where the sulfonyl group is replaced by nucleophiles.
Oxidation: Products with oxidized aromatic rings.
Reduction: Products with reduced aromatic rings or sulfonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Biology and Medicine
Pharmaceuticals: Potential use as a building block in the synthesis of drugs due to its unique structural features.
Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Agrochemicals: Potential use in the development of new agrochemicals for pest control.
Wirkmechanismus
The mechanism by which (3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Dimethylphenyl)sulfonylamine: Lacks the chloro and ethoxy substituents, making it less versatile in certain reactions.
(4-Chloro-3-ethoxyphenyl)sulfonylamine: Lacks the dimethylphenyl group, which may affect its reactivity and applications.
Uniqueness
(3,4-Dimethylphenyl)[(4-chloro-3-ethoxyphenyl)sulfonyl]amine is unique due to the combination of its substituents, which provide a balance of electronic and steric effects, making it suitable for a wide range of applications in different fields.
Eigenschaften
Molekularformel |
C16H18ClNO3S |
|---|---|
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
4-chloro-N-(3,4-dimethylphenyl)-3-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO3S/c1-4-21-16-10-14(7-8-15(16)17)22(19,20)18-13-6-5-11(2)12(3)9-13/h5-10,18H,4H2,1-3H3 |
InChI-Schlüssel |
CHPJRJYNDLPITF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol](/img/structure/B12129452.png)
![2-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12129456.png)
![N-(1,3-benzodioxol-5-yl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12129461.png)
![(5Z)-3-(3-chloro-4-fluorophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12129476.png)
![2-methoxy-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12129486.png)
![3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one](/img/structure/B12129493.png)

![4-ethoxy-N-[(2Z)-4-(4-methylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12129506.png)
![N-(2-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12129508.png)

![7-benzyl-N-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12129519.png)
![Ethyl 2-(2-{4-amino-5-[3-(methylethoxy)phenyl]-1,2,4-triazol-3-ylthio}acetylam ino)acetate](/img/structure/B12129535.png)


